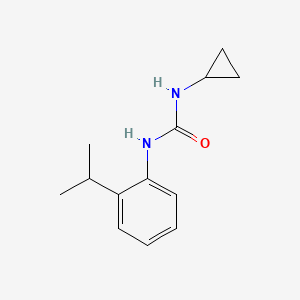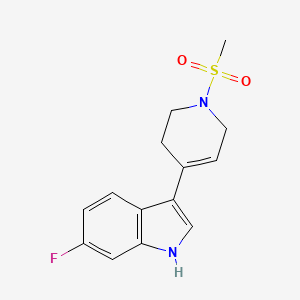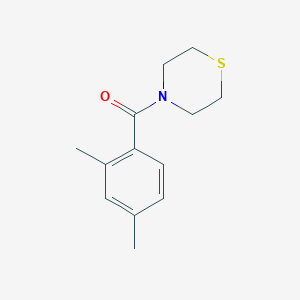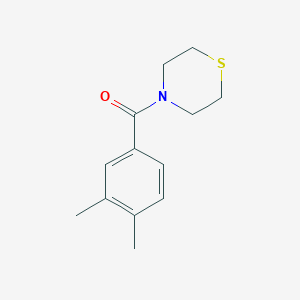
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea, also known as CPIU, is a synthetic compound that is used primarily in scientific research. CPIU is a urea derivative and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea acts as a competitive antagonist of the TRPV1 channel. This means that 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea binds to the channel and blocks its function, preventing the transmission of pain signals. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin, although the exact mechanism of this effect is not well understood.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to blocking the function of the TRPV1 channel, 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea in lab experiments is that it is a highly specific tool for studying the function of the TRPV1 channel. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has a high affinity for the channel and does not interact with other ion channels or receptors. However, one limitation of using 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is that it is a synthetic compound and may not accurately represent the function of the TRPV1 channel in vivo.
Zukünftige Richtungen
There are several future directions for research involving 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea. One area of research is the development of new pain medications that target the TRPV1 channel. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea could be used as a tool for identifying new compounds that block the function of the channel. Another area of research is the study of the role of the TRPV1 channel in other physiological processes, such as inflammation and cancer. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea could be used as a tool for studying the function of the channel in these processes. Finally, there is a need for further research into the mechanism of action of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea, particularly its effect on the release of neurotransmitters such as dopamine and serotonin.
Synthesemethoden
The synthesis of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea involves the reaction of cyclopropyl isocyanate with 2-propan-2-ylphenylamine in the presence of a suitable solvent and catalyst. The reaction typically takes place under reflux conditions and can be carried out in a variety of solvents, including dichloromethane, chloroform, and toluene. The yield of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea can be improved by using a higher reaction temperature and a longer reaction time.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is primarily used in scientific research as a tool for studying the function of the nervous system. Specifically, 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is used to block the function of a type of ion channel known as the TRPV1 channel. This channel is involved in the transmission of pain signals and is a target for the development of new pain medications. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)11-5-3-4-6-12(11)15-13(16)14-10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVINQONIIBFUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)


![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)